2-(4-Methoxyphenoxy)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

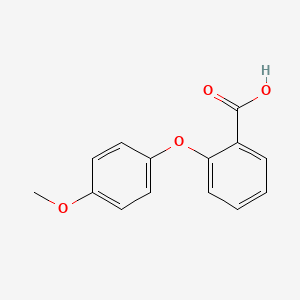

As a derivative of benzoic acid, 2-(4-Methoxyphenoxy)benzoic acid belongs to the class of aromatic carboxylic acids. ontosight.aichemimpex.com Its structure is characterized by a benzoic acid core with a methoxyphenoxy group attached at the second position. ontosight.ai This substitution significantly influences the molecule's physical and chemical properties, including its solubility and reactivity. chemimpex.com The presence of both a carboxylic acid group and an ether linkage makes it a bifunctional molecule, offering multiple sites for chemical modification.

Overview of Research Significance in Synthetic Organic and Materials Science

The unique structure of this compound makes it a valuable building block in various synthetic endeavors. In synthetic organic chemistry, it serves as a key intermediate in the creation of more complex molecules. ontosight.aichemimpex.com For instance, it is used as a reagent in silver-catalyzed 1,5-aryl migration of aryl(oxy/thio)benzoic acids through a process known as the Smiles rearrangement. chemicalbook.com

In the field of materials science, this compound and its derivatives are explored for their potential to create novel materials with specific properties. ontosight.aichemimpex.com For example, derivatives of methoxybenzoic acid have been investigated for the development of liquid crystalline materials and polymers with enhanced thermal stability and chemical resistance. chemimpex.comresearchgate.netresearchgate.net

Scope and Research Objectives

The primary objective of research into this compound is to explore its potential applications in various scientific and industrial fields. ontosight.ai Studies often focus on its synthesis, characterization, and utilization as a precursor for new compounds with potential applications in pharmaceuticals and materials science. ontosight.aichemimpex.com Investigations into its biological activities, such as antimicrobial and antioxidant properties, are also of interest. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | chemicalbook.com |

| CAS Number | 1916-04-7 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₂O₄ | chemimpex.comchemicalbook.com |

| Molecular Weight | 244.24 g/mol | chemimpex.comchemicalbook.com |

| Appearance | White crystals | chemimpex.com |

| Melting Point | 144-150 °C | chemimpex.com |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and dichloromethane. ontosight.ai | ontosight.ai |

Detailed Research Findings

Recent research has highlighted the utility of this compound in facilitating specific organic transformations. For example, it has been employed as a ligand in palladium-catalyzed C(sp²)-H functionalization reactions, demonstrating its role in modern catalytic systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNNWPSQMMOCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172688 | |

| Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-04-7 | |

| Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1916-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 4 Methoxyphenoxy Benzoic Acid

Direct Synthetic Routes to 2-(4-Methoxyphenoxy)benzoic Acid

The formation of the diaryl ether bond is the critical step in the synthesis of this compound. Several methodologies have been developed to achieve this transformation efficiently.

Etherification Reactions (e.g., Ullmann Condensation, Copper-Catalyzed Couplings)

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the synthesis of this compound, this involves the reaction of 4-methoxyphenol (B1676288) with a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, in the presence of a copper catalyst and a base.

Modern advancements in copper-catalyzed cross-coupling reactions have improved upon the traditional Ullmann conditions, often allowing for lower reaction temperatures and broader substrate scope. These methods may employ various copper sources, such as copper(I) oxide or copper(II) oxide, and are frequently performed in polar aprotic solvents like dimethylacetamide (DMA) or collidine. sigmaaldrich.com The reactivity of the aryl halide follows the general trend of I > Br > Cl. pearson.com The use of a strong base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Key Feature |

| 4-Methoxyphenol | 2-Halobenzoic Acid | Cu, Cu₂O, or CuO | K₂CO₃, Cs₂CO₃ | Pyridine, DMA | Classic method for diaryl ether synthesis. |

| 4-Methoxyphenol | 2-Iodobenzoic Acid | CuI/Ligand | Base | Various | Ligand-accelerated couplings often proceed under milder conditions. |

Reactions Involving Potassium para-Methoxyphenoxide and Phthalide (B148349) Derivatives

An alternative synthetic strategy involves the nucleophilic ring-opening of a phthalide derivative by a phenoxide. In this approach, potassium para-methoxyphenoxide, a potent nucleophile, attacks the electrophilic carbonyl carbon of phthalide. This leads to the cleavage of the lactone ring, forming the potassium salt of 2-(4-methoxyphenoxy)methyl)benzoate. Subsequent workup under acidic conditions would be required to yield the desired this compound, though this specific route is less commonly documented than Ullmann-type couplings. The reaction mechanism hinges on the nucleophilic acyl substitution at the lactone carbonyl.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Step |

| Potassium para-Methoxyphenoxide | Phthalide | Potassium 2-((4-methoxyphenoxy)methyl)benzoate | Acidic Workup |

Phase Transfer Catalysis in Ether Bond Formation

Phase transfer catalysis (PTC) offers a practical and efficient method for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. For the synthesis of diaryl ethers, a phenoxide salt is generated in the aqueous phase using a base like sodium hydroxide, while the aryl halide resides in an organic solvent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion into the organic phase where it can react with the aryl halide. organic-chemistry.org

This methodology has been successfully applied to the synthesis of related structures like 2-(4-methoxyphenoxy)-propionic acid, where p-hydroxyanisole (4-methoxyphenol) is converted to its sodium salt and reacted with 2-chloropropionic acid in a biphasic system. organic-chemistry.org This approach minimizes the need for anhydrous solvents and can lead to higher yields and simplified product separation. organic-chemistry.org

| Aqueous Phase Reactants | Organic Phase Reactant | Catalyst | Organic Solvent | Key Feature |

| 4-Methoxyphenol, NaOH | 2-Halobenzoic Acid | Tetrabutylammonium bromide, Tributylamine | Toluene, n-Hexane | Facilitates reaction between immiscible reactants, improving efficiency. organic-chemistry.org |

Functional Group Transformations and Derivatization of this compound

The carboxylic acid moiety of this compound is a prime site for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Esterification and Acylation Reactions

The most common derivatization of this compound is the conversion of its carboxylic acid group into an ester. This can be readily achieved through several standard methods:

Fischer Esterification : This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The reaction is typically heated to drive off the water produced and shift the equilibrium towards the ester product. nih.govbyjus.com

Reaction with Alkyl Halides : The carboxylic acid can be converted to its carboxylate salt with a base (e.g., sodium carbonate), which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ester.

Conversion to Acid Chloride : For more reactive acylation, the carboxylic acid can be converted to 2-(4-Methoxyphenoxy)benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then readily react with alcohols to form esters or with amines to form amides, often under mild conditions.

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Methyl 2-(4-methoxyphenoxy)benzoate |

| Acylation (via Acid Chloride) | 1. SOCl₂ 2. Alcohol or Amine | Ester or Amide Derivative |

Reduction of Carboxylic Acid Moieties

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding [2-(4-methoxyphenoxy)phenyl]methanol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. sigmaaldrich.com

Lithium Aluminum Hydride (LiAlH₄) : This is a potent and common reagent for the reduction of carboxylic acids and their esters. masterorganicchemistry.comtestbook.comcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide salts. sigmaaldrich.com

Borane (BH₃) : Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also effective for reducing carboxylic acids to primary alcohols. Borane reagents can sometimes offer better selectivity in the presence of other reducible functional groups compared to LiAlH₄.

| Reducing Agent | Solvent | Product | Key Feature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | [2-(4-Methoxyphenoxy)phenyl]methanol | Powerful, non-selective reducing agent. masterorganicchemistry.comcommonorganicchemistry.com |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | [2-(4-Methoxyphenoxy)phenyl]methanol | Can offer improved selectivity over LiAlH₄. |

Synthesis of Thioureide Derivatives

The synthesis of thioureide derivatives of this compound has been accomplished through a multi-step synthetic sequence. This process transforms the carboxylic acid functional group into a reactive isothiocyanate, which then serves as an intermediate for the introduction of various primary aromatic amines to yield the target thioureides.

The synthetic pathway can be delineated into three principal stages:

Formation of the Acid Chloride : The initial step involves the conversion of this compound to its corresponding acid chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is generally carried out in an anhydrous solvent, for instance, 1,2-dichloroethane, and may require heating to proceed to completion.

Synthesis of the Isothiocyanate Intermediate : The newly formed 2-(4-methoxyphenoxy)benzoyl chloride is then reacted with a thiocyanate (B1210189) salt, commonly ammonium thiocyanate (NH₄SCN), to produce 2-(4-methoxyphenoxy)benzoyl isothiocyanate. This reaction is typically performed in a dry acetone (B3395972) medium. The isothiocyanate is a key intermediate, possessing an electrophilic carbon atom that is susceptible to nucleophilic attack.

Formation of the Thioureide : In the final stage, the isothiocyanate intermediate is treated with a variety of primary aromatic amines. The amino group of the amine acts as a nucleophile, attacking the isothiocyanate carbon and leading to the formation of the N,N'-disubstituted thiourea, or thioureide, derivative. This addition reaction provides a straightforward method to introduce diverse aromatic substituents onto the thioureide scaffold.

The chemical structures of the synthesized thioureides are typically confirmed using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, along with elemental analysis to verify their elemental composition.

| Step | Reactants | Reagents | Key Intermediate/Product |

| 1 | This compound | Thionyl chloride (SOCl₂) | 2-(4-Methoxyphenoxy)benzoyl chloride |

| 2 | 2-(4-Methoxyphenoxy)benzoyl chloride | Ammonium thiocyanate (NH₄SCN) | 2-(4-Methoxyphenoxy)benzoyl isothiocyanate |

| 3 | 2-(4-Methoxyphenoxy)benzoyl isothiocyanate | Primary aromatic amines | N-Aryl-N'-(2-(4-methoxyphenoxy)benzoyl)thioureas |

Other Aromatic Substitution Reactions

The aromatic rings of this compound are amenable to substitution reactions, although the regiochemical outcome is governed by the directing effects of the existing substituents: the carboxylic acid group and the phenoxy ether linkage.

Electrophilic Aromatic Substitution:

The carboxylic acid group (-COOH) is an electron-withdrawing group and, as such, is a deactivating and meta-directing substituent on the benzoic acid ring. Conversely, the phenoxy group (-OAr) is an ortho, para-directing group due to the lone pairs on the ether oxygen which can be delocalized into the aromatic ring. The interplay of these directing effects determines the position of electrophilic attack.

In the case of this compound, the substitution pattern will be influenced by both groups. For the benzoic acid ring, the carboxylic acid at position 1 directs incoming electrophiles to the meta positions (3 and 5), while the phenoxy group at position 2 directs to its ortho and para positions (3 and 6). The 4-methoxyphenoxy ring is activated by the methoxy (B1213986) group (-OCH₃), which is a strong ortho, para-director.

A documented example of an electrophilic substitution reaction on this scaffold is the nitration to form "Benzoic acid, 2-(4-methoxyphenoxy)-5-nitro-". In this derivative, the nitro group has been introduced at the 5-position of the benzoic acid ring. This outcome is consistent with the directing effects of the substituents, as this position is meta to the deactivating carboxylic acid group and ortho to the activating phenoxy group.

| Substituent on Benzoic Acid Ring | Type | Directing Effect |

| -COOH (at C1) | Electron-withdrawing | Meta (positions 3 & 5) |

| -O-Ar (at C2) | Electron-donating (by resonance) | Ortho, Para (positions 3 & 6) |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The parent compound, this compound, lacks such strong deactivating groups on its aromatic rings. Therefore, it is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. For such reactions to occur, the aromatic system would likely need to be further modified with potent electron-withdrawing substituents, such as nitro groups.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenoxy Benzoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(4-methoxyphenoxy)benzoic acid provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the protons on the two aromatic rings and the methoxy (B1213986) group give rise to distinct signals. The carboxylic acid proton is often observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to deshielding and hydrogen bonding. The protons of the methoxy group appear as a sharp singlet, usually around 3.8 ppm. The aromatic protons resonate in the region of approximately 6.8 to 8.0 ppm, with their specific shifts and coupling patterns revealing their positions on the rings.

For comparison, the related compound 4-methoxybenzoic acid shows aromatic protons in the range of 7.0 to 7.9 ppm and a methoxy signal at about 3.8 ppm. chemicalbook.com Benzoic acid itself displays aromatic proton signals between 7.4 and 8.1 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet | |

| Methoxy (-OCH₃) | ~3.8 | Singlet | |

| 4-Methoxybenzoic Acid | Carboxylic Acid (-COOH) | ~12.7 | Broad Singlet |

| Aromatic (Ar-H) | 7.03 - 7.93 | Multiplet | |

| Methoxy (-OCH₃) | ~3.84 | Singlet | |

| Benzoic Acid | Carboxylic Acid (-COOH) | >12.0 | Broad Singlet |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and the spectrometer frequency used.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. The aromatic carbons, including those bonded to oxygen, resonate in the range of approximately 110 to 160 ppm. The carbon of the methoxy group appears further upfield, usually around 55 ppm.

For instance, in 4-methoxybenzoic acid, the carbonyl carbon appears around 167 ppm, while the aromatic carbons are observed between 113 and 163 ppm, and the methoxy carbon is at approximately 55 ppm. chemicalbook.com In benzoic acid, the carbonyl carbon is at about 172.6 ppm, and the aromatic carbons are in the 128.5 to 133.9 ppm range. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Carbonyl (C=O) | ~165-175 |

| Aromatic (C-O) | ~150-160 | |

| Aromatic (C-H, C-C) | ~115-140 | |

| Methoxy (-OCH₃) | ~55-56 | |

| 4-Methoxybenzoic Acid | Carbonyl (C=O) | ~167 |

| Aromatic (C-O) | ~163 | |

| Aromatic (C-H, C-C) | ~113-131 | |

| Methoxy (-OCH₃) | ~55 | |

| Benzoic Acid | Carbonyl (C=O) | ~172.6 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound and its analogues, a suite of two-dimensional (2D) NMR experiments is often employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those on adjacent carbon atoms. It is invaluable for tracing the proton-proton networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the two aromatic rings via the ether oxygen and confirming the position of the methoxy and carboxylic acid groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the spatial arrangement of the molecule and confirming through-space interactions between protons on the two different aromatic rings.

These advanced techniques provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the structural elucidation. ipb.ptmdpi.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion with a high degree of accuracy. researchgate.net This precision allows for the calculation of the elemental composition and, consequently, the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₄H₁₂O₄, HRMS would confirm the presence of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms. This is a critical step in confirming the identity of a synthesized or isolated compound.

Table 3: Molecular Formula and Mass Data for this compound

| Compound | Molecular Formula | Exact Mass |

|---|

| This compound | C₁₄H₁₂O₄ | 244.0736 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. tutorchase.com The pattern of these fragments provides a structural fingerprint of the molecule. The fragmentation of diaryl ethers and benzoic acid derivatives often follows predictable pathways.

For this compound, common fragmentation pathways observed under Electron Ionization (EI) would likely include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-17]⁺. For benzoic acid, this leads to the characteristic [C₆H₅CO]⁺ ion at m/z 105. docbrown.info

Loss of a carboxyl group (•COOH): This cleavage would produce a fragment at [M-45]⁺.

Cleavage of the ether bond: Scission of the C-O bond of the ether linkage can occur on either side of the oxygen atom, leading to fragments corresponding to the methoxyphenoxy cation or the carboxyphenyl cation.

Loss of a methyl radical (•CH₃) from the methoxy group: This would generate a fragment at [M-15]⁺.

Subsequent loss of carbon monoxide (CO): Aromatic acylium ions formed through initial fragmentation can further lose CO (28 mass units). For example, the m/z 105 ion in benzoic acid can lose CO to form the phenyl cation at m/z 77. docbrown.info

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed structural characterization of the molecule and its analogues. nih.gov For instance, in related methoxybenzoic acids, characteristic losses of radicals and neutral molecules from the molecular ion are used to differentiate between isomers. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its analogues, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The most prominent features in the IR spectrum of a carboxylic acid like this compound include a very broad absorption band due to the O-H stretching of the carboxyl group, typically observed between 3300 and 2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding. docbrown.info Another key absorption is the C=O (carbonyl) stretching vibration, which for an aryl carboxylic acid, appears in the range of 1700 to 1680 cm⁻¹. docbrown.info

Additionally, the spectrum will show C-O stretching vibrations for the carboxylic acid and the ether linkage. The carboxylic acid C-O stretch is found between 1320 and 1210 cm⁻¹. docbrown.info The diaryl ether linkage will also have a characteristic C-O-C stretching band. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations appear in the 1625 to 1465 cm⁻¹ region. docbrown.infoquora.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | docbrown.info |

| Carbonyl | C=O Stretch | 1700-1680 | docbrown.info |

| Carboxylic Acid | C-O Stretch | 1320-1210 | docbrown.info |

| Aromatic Ring | C-H Stretch | 3100-3000 | quora.com |

| Aromatic Ring | C=C Stretch | 1625-1465 | docbrown.infoquora.com |

| Ether | C-O-C Stretch | ~1250 (asymmetric) |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a powerful tool for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Stereochemistry

In a study of a related compound, 3-methyl-2-(4-methylphenoxy)benzoic acid, the asymmetric unit contained one molecule. nih.gov The analysis of such structures provides definitive data on the spatial arrangement of the atoms, confirming the connectivity and stereochemistry. For example, in 2-(4-methylbenzoyl)benzoic acid monohydrate, the two aromatic rings are not coplanar. nih.gov

Table 2: Selected Crystallographic Data for an Analogue, 2-(3-Methoxyphenoxy)benzoic acid

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₄ | researchgate.net |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 5.678(3) | |

| b (Å) | 10.153(5) | |

| c (Å) | 20.043(10) | |

| β (°) | 94.33(4) | |

| Volume (ų) | 1151.2(10) | |

| Z | 4 |

Data for 2-(3-Methoxyphenoxy)benzoic acid, a structural isomer, is presented as an illustrative example.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound and its analogues is significantly influenced by non-covalent interactions, such as hydrogen bonding and π-stacking. rsc.org Carboxylic acids commonly form strong, centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netnih.gov This is a recurring motif in the crystal structures of benzoic acid derivatives. researchgate.net

In the crystal structure of 3-methyl-2-(4-methylphenoxy)benzoic acid, molecules form these characteristic carboxylic acid inversion dimers through pairwise O-H···O hydrogen bonds. nih.gov For this analogue, the O-H···O hydrogen bond has a donor-acceptor distance of 2.6497(14) Å. nih.gov

Besides hydrogen bonding, π-π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice. rsc.org These interactions occur when the electron-rich π systems of adjacent aromatic rings align. In some structures, weak C-H···π interactions are also observed, further stabilizing the three-dimensional network. nih.gov For instance, in 2-(3-methoxyphenoxy)benzoic acid, these dimers are further linked by C-H···π interactions. researchgate.net

Table 3: Intermolecular Interaction Data for an Analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| Hydrogen Bond | O-H···O | 2.6497(14) | 169(3) | nih.gov |

| C-H···π Interaction | C-H···Cg(ring) | 3.6557(18) | 137 | nih.gov |

Dihedral Angle Analysis in Solid State Structures

For several analogues, the two aromatic rings adopt a nearly perpendicular conformation.

In 3-methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the benzoic acid ring and the phenol (B47542) ring is 86.7(9)°. nih.gov

For 2-(3-methoxyphenoxy)benzoic acid, this angle is 69.6(3)°. researchgate.net

In 4-(5-hydroxymethyl-2-methoxyphenoxy)benzoic acid, two independent molecules in the asymmetric unit showed dihedral angles of 79.4(1)° and 84.2(1)°. nih.gov

This twisted conformation is a common feature for such sterically hindered diaryl ethers, minimizing steric repulsion between the two rings. uky.edu

Table 4: Dihedral Angles in 2-Phenoxybenzoic Acid Analogues

| Compound | Dihedral Angle (°) | Reference |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7(9) | nih.gov |

| 2-(3-Methoxyphenoxy)benzoic acid | 69.6(3) | researchgate.net |

| 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid (Molecule 1) | 79.4(1) | nih.gov |

| 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid (Molecule 2) | 84.2(1) | nih.gov |

| 2-(4-Methylbenzoyl)benzoic acid | 69.12(3) | nih.gov |

Computational Chemistry Approaches to 2 4 Methoxyphenoxy Benzoic Acid

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on benzoic acid derivatives provide valuable information about their geometric and electronic properties. orientjchem.org

While specific DFT studies on 2-(4-methoxyphenoxy)benzoic acid are not extensively documented in publicly available literature, the principles can be understood from studies on similar compounds. For instance, DFT calculations on 3-methoxy-2,4,5-trifluorobenzoic acid revealed that the presence of substituent groups like methoxy (B1213986) and carboxyl groups can lead to a slight distortion of the benzene (B151609) ring from a perfect planar structure. orientjchem.org The bond lengths and angles are influenced by the electronic and steric effects of these substituents. orientjchem.org

For this compound, DFT calculations would typically be employed to determine optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO is a critical parameter to determine the molecular electrical transport properties.

A hypothetical DFT study on this compound would likely reveal the distribution of electron density, with the oxygen atoms of the carboxyl and methoxy groups, as well as the ether linkage, being regions of high electron density. The aromatic rings would exhibit delocalized π-electron systems. Such studies are foundational for understanding the molecule's interaction with other chemical species.

Table 1: Representative Computed Properties for Benzoic Acid Derivatives from DFT Studies

| Property | Value (for 3-methoxy-2,4,5-trifluorobenzoic acid) | Significance for this compound |

| Total Energy | -833.2769 Hartrees (B3LYP/6-311++G(d,p)) orientjchem.org | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | Would be calculated | Indicates the ability to donate an electron. |

| LUMO Energy | Would be calculated | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Would be calculated | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Would be calculated | Influences solubility and intermolecular interactions. |

Note: The data in this table is for a related compound and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the ether linkage and the bond connecting the carboxylic acid group to the benzene ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the potential energy at each step. This would generate a potential energy surface, the minima on which correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Such analyses are crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice. researchgate.netuky.edu

Table 2: Torsional Angles in Related Phenylaminobenzoic Acids

| Compound | Torsion Angle (°) | Reference |

| 3-methyl-2-(phenylamino)benzoic acid (Form 1) | -179.59 / 3.12 | uky.edu |

| 3-methyl-2-(phenylamino)benzoic acid (Form 2) | -159.15 | uky.edu |

| 3-methyl-2-(phenylamino)benzoic acid (Form 3) | -4.16 | uky.edu |

| 3-methyl-2-(phenylamino)benzoic acid (Form 4) | 179.09 / 1.23 | uky.edu |

Note: This data for related compounds illustrates the conformational diversity that can be expected in flexible molecules like this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are not available from static computational models. nih.gov For this compound, MD simulations could be used to explore its behavior in different environments, such as in a solvent or interacting with a biological membrane or receptor.

Classical MD simulations of benzoic acid have been used to investigate its aggregation in confined spaces. nih.govunimi.it These studies show that confinement can impact the collective dynamics of the liquid, strengthening correlations that affect the motion of distant molecules. nih.govunimi.it Such simulations could be adapted to study the self-assembly of this compound or its interaction with surfaces.

An MD simulation of this compound would involve defining a force field that describes the intra- and intermolecular interactions. The system would then be simulated for a period of time, typically nanoseconds to microseconds, to observe its dynamic evolution. Analysis of the simulation trajectory can reveal information about conformational changes, solvent interactions, and the formation of intermolecular interactions like hydrogen bonds.

In Silico Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a widely used technique in computer-aided drug design. dovepress.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com While no specific pharmacophore models have been published for this compound as a lead compound, the principles of pharmacophore modeling and ligand design are highly relevant for exploring its potential therapeutic applications. dovepress.comnih.govnih.govnih.govnih.gov

The development of a pharmacophore model for a target of interest often starts with a set of known active molecules. nih.gov The common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified and mapped in 3D space. nih.gov For this compound, the key pharmacophoric features would include:

A hydrogen bond donor/acceptor (the carboxylic acid group).

A hydrogen bond acceptor (the ether oxygen and the methoxy oxygen).

Two aromatic rings (providing potential for π-π stacking interactions).

A hydrophobic region (the methoxy group).

These features could be used to screen large compound libraries for molecules with a similar pharmacophoric pattern, potentially leading to the discovery of novel bioactive compounds. dovepress.com Furthermore, the structure of this compound can serve as a scaffold for the design of new ligands with improved potency and selectivity for a particular biological target. nih.govnih.gov

Reactivity and Reaction Mechanisms of 2 4 Methoxyphenoxy Benzoic Acid and Its Analogues

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) in 2-(4-Methoxyphenoxy)benzoic acid is complex due to the presence of two distinct aromatic rings with competing substituent effects. The outcome of such reactions is determined by the directing and activating or deactivating nature of the groups attached to each ring. wikipedia.orgmsu.edu

The molecule consists of two aromatic systems:

Ring A: Substituted with a carboxylic acid group (-COOH) and a phenoxy group (-OAr).

Ring B: Substituted with a methoxy (B1213986) group (-OCH₃) and an aryloxy linkage (-OAr).

The directing effects of these substituents are summarized in the table below. Activating groups increase the rate of electrophilic substitution compared to benzene (B151609) and direct incoming electrophiles to the ortho and para positions. libretexts.orgsavemyexams.com Deactivating groups slow the reaction rate and, with the exception of halogens, direct incoming groups to the meta position. organicchemistrytutor.comlibretexts.org

| Functional Group | Classification | Directing Effect |

|---|---|---|

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -OR (Ether/Methoxy) | Activating | Ortho, Para |

In this compound, Ring B is significantly more activated towards electrophilic attack than Ring A. This is because it bears two strong electron-donating groups: the methoxy group and the ether oxygen. libretexts.org In contrast, Ring A is deactivated by the electron-withdrawing carboxylic acid group. mnstate.edu Therefore, electrophilic substitution will preferentially occur on the methoxy-bearing ring (Ring B).

The methoxy group is a powerful ortho, para-director. organicchemistrytutor.com The large phenoxy group attached to Ring B also acts as an ortho, para-director. The substitution pattern on Ring B will be directed to the positions ortho to the highly activating methoxy group. Given the steric hindrance from the rest of the molecule, the position ortho to the methoxy group and meta to the ether linkage is a likely site for substitution.

Nucleophilic Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic reactions, most notably esterification and amide formation. These transformations convert the carboxylic acid into other important functional groups.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. iajpr.comyoutube.com The reaction involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. youtube.com Alternatively, catalysts such as tin(II) compounds can be used for the esterification with higher carbon alcohols. google.com

Amide Formation: The synthesis of amides from this compound and an amine is also a key transformation. Direct reaction of a carboxylic acid and an amine forms a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the reaction typically requires either high temperatures to dehydrate this salt or the use of a coupling agent. libretexts.orgmasterorganicchemistry.com Common methods include first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine. masterorganicchemistry.com Another approach uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the condensation of the carboxylic acid and amine by forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.comyoutube.com

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 2-(4-Methoxyphenoxy)benzoate Ester |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R'-NH₂) | N-Substituted-2-(4-Methoxyphenoxy)benzamide |

| Amide Formation (via Coupling Agent) | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | N-Substituted-2-(4-Methoxyphenoxy)benzamide |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered on the reactivity of the carboxylic acid and the stability of the aromatic rings and ether linkage.

Reduction: The carboxylic acid group is resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol using powerful hydride-donating reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. This reaction would convert this compound into (2-(4-methoxyphenoxy)phenyl)methanol.

Oxidation: The aromatic rings and the ether linkage in this compound are generally stable to oxidation under standard conditions. The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (heat, high concentration) can lead to the degradation of the aromatic rings. mnstate.edu The methoxy group can be susceptible to oxidative cleavage under certain conditions. Studies on related compounds like 2-hydroxy-4-methoxy benzoic acid have shown it possesses antioxidant properties, suggesting it can participate in redox reactions by scavenging free radicals. nih.govnih.gov

Smiles Rearrangement and Related Photoredox Processes

Diaryl ethers like this compound are known to undergo the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.org In this reaction, a nucleophilic group attacks the aromatic ring to which the ether is attached, displacing the ether linkage. For 2-aryloxybenzoic acids, the carboxylate group can act as the internal nucleophile.

A modern variant of this transformation is the photoredox-catalyzed radical Smiles rearrangement. rsc.org Research has demonstrated that 2-aryloxybenzoic acids can undergo an aryl migration from the ether oxygen to the carboxylic acid group. rsc.org This process can be catalyzed by inexpensive cerium salts (e.g., CeCl₃) under visible light irradiation. The proposed mechanism involves the formation of a carboxyl radical, which then initiates the rearrangement cascade, ultimately yielding aryl-2-hydroxybenzoates (salicylates). rsc.org This method represents an efficient, transition-metal-free approach to cleave the C(aryl)-O bond and form a new C(aryl)-O bond in a single operation. researchgate.net The Truce-Smiles rearrangement is a related process, often involving strong bases or radical pathways, that also results in aryl migration. wikipedia.orgyoutube.com

Cleavage Reactions of Aryl Ether Bonds

The diaryl ether bond is one of the most stable linkages in organic chemistry, and its cleavage requires specific and often harsh conditions. The cleavage of this bond is a significant area of research, partly due to its relevance in the degradation of lignin (B12514952), a complex polymer rich in aryl ether linkages. rsc.orgnih.gov

Several strategies have been developed for the cleavage of diaryl ether bonds in model compounds and complex substrates:

Reductive Cleavage: Transition-metal-free methods have been developed that use a combination of a hydrosilane, such as triethylsilane, and a strong base like potassium tert-butoxide. researchgate.net This system forms a powerful reductive couple capable of regioselectively cleaving the C-O bonds in diaryl ethers.

Metal-Catalyzed Hydrogenolysis: Many methods employ a combination of a hydrogenation catalyst (e.g., based on cobalt, nickel, or palladium) and a Lewis acid. rsc.org The Lewis acid activates the ether linkage, making it more susceptible to cleavage, while the metal catalyst facilitates the hydrogenation that breaks the bond. rsc.orgnih.gov

Acid-Catalyzed Cleavage: In the presence of strong acids and a nucleophilic scavenger, the aryl ether bond can be cleaved. nih.govnih.gov For instance, acidolysis in solvents like γ-valerolactone (GVL), sometimes with water as a co-solvent, has been studied for lignin model compounds containing α-O-4 ether linkages. nih.govnih.gov The proposed mechanism often proceeds via an Sₙ1 pathway involving a stable carbocation intermediate. nih.gov

Structure Activity Relationship Sar Studies for 2 4 Methoxyphenoxy Benzoic Acid Derivatives

Impact of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of 2-(4-methoxyphenoxy)benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the benzoic acid and the phenoxy rings. The methoxy (B1213986) group at the para-position of the phenoxy ring is a key feature that enhances the compound's solubility and reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Studies on analogous benzoic acid derivatives provide insights into how substituents can modulate reactivity. For instance, in benzoquinone derivatives, electron-withdrawing groups like chlorine increase reactivity towards nucleophiles, while electron-donating groups like methyl and t-butyl decrease it. This effect is attributed to the inductive effects of the substituents on the benzene (B151609) ring. researchgate.net Similarly, for 2-phenoxybenzoic acid derivatives, the introduction of various substituents can be achieved through methods like the Ullmann condensation, and the nature of these substituents dictates the electronic properties and, consequently, the reactivity of the molecule.

The acidity of the carboxylic acid group, a key determinant of reactivity, is also sensitive to substituent effects. Studies on substituted benzoic acids have shown that electron-withdrawing groups tend to stabilize the benzoate (B1203000) anion, thereby increasing acidity, while electron-donating groups have the opposite effect. nih.gov This modulation of acidity can have profound implications for the compound's interaction with biological targets.

A study on diaryl ether derivatives, a class to which this compound belongs, revealed that the introduction of a chlorine or hydroxyl group at the para-position of the phenyl ring significantly enhanced antitumor activity. researchgate.netnih.gov This highlights the importance of the substituent's nature and position in determining biological efficacy.

Correlation of Structural Motifs with Molecular Interactions in Biological Systems (e.g., Enzyme Binding)

The structural motifs of this compound and its derivatives are directly correlated with their ability to interact with biological targets such as enzymes. The diaryl ether linkage provides a specific conformational flexibility that allows the molecule to fit into the binding pockets of various proteins.

A study on the inhibition of α-amylase by benzoic acid derivatives revealed that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity, while a methoxy group at the 2-position had a negative effect. This suggests that for certain enzymes, a hydrogen bond-donating group at this position is preferred over a hydrogen bond-accepting methoxy group. Molecular docking studies indicated that hydrogen bonding and hydrophobic interactions were the primary forces involved in the inhibition.

In the context of trypanosome alternative oxidase (TAO) inhibitors, 4-alkoxybenzoic acid derivatives have been studied extensively. Research has shown that the 2-hydroxy and 6-methyl groups on the benzoic acid ring are crucial for potent, low nanomolar inhibition of TAO, suggesting specific binding interactions within the enzyme's active site. nih.gov The carboxylic acid group is also a key feature, with its replacement by an ester leading to increased TAO inhibition. nih.gov

Furthermore, in the development of inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, 2,5-substituted benzoic acid derivatives have been investigated. The carboxylic acid group was found to be critical for binding, forming a conserved hydrogen bond with an arginine residue in the binding pocket of both proteins. The deletion of a phenethylthio substituent at the 5-position significantly decreased binding affinity, demonstrating the importance of this group for potent inhibition.

The following table summarizes the inhibitory activity of some benzoic acid derivatives against α-amylase, illustrating the impact of substituents on enzyme binding.

| Compound | Substituents | α-Amylase Inhibition (%) |

| 4-Hydroxybenzoic acid | 4-OH | Lower than 2,4-dihydroxybenzoic acid |

| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | 33.31% more than 4-hydroxybenzoic acid |

| 3,4-Dihydroxybenzoic acid | 3-OH, 4-OH | Lower than 2,3,4-trihydroxybenzoic acid |

| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | 46.56% more than 3,4-dihydroxybenzoic acid |

Pharmacophore Elements and Their Contribution to Molecular Recognition

A pharmacophore model for a class of compounds describes the essential structural features required for molecular recognition by a biological target. For this compound derivatives, several key pharmacophoric elements can be identified from various SAR studies.

The essential features for the biological activity of this class of compounds generally include:

An aromatic carboxylic acid moiety: The benzoic acid portion, and specifically the carboxyl group, is a crucial feature for interaction with many biological targets. It can act as a hydrogen bond donor and acceptor and can form salt bridges with basic amino acid residues like arginine and lysine (B10760008) in enzyme active sites.

A diaryl ether linkage: This ether bridge provides a certain degree of rotational freedom, allowing the two aromatic rings to adopt an optimal conformation for binding to a target protein.

Substituted aromatic rings: The pattern and nature of substituents on both the benzoic acid and the phenoxy rings are critical for modulating activity and selectivity. These substituents can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and steric complementarity with the binding site.

Pharmacophore modeling of a drug/proton-antiporter identified key features for substrates, which included a hydrophobic core flanked by hydrogen bond donor and acceptor regions. nih.gov For a series of 2-phenylpyrimidine (B3000279) inhibitors of PDE4B, a five-point pharmacophore model was developed, highlighting the spatial arrangement of features necessary for potent inhibition. nih.gov These examples from other compound classes underscore the importance of defining the spatial relationship between key interaction points for effective molecular recognition.

Comparative Analysis with Structurally Analogous Benzoic Acid Derivatives

A comparative analysis of this compound with other structurally related benzoic acid derivatives provides valuable insights into the contribution of specific structural features to their biological profiles.

2-Phenoxybenzoic Acid: This is the parent compound lacking the methoxy group. It serves as a fundamental scaffold in medicinal chemistry. nih.gov Its derivatives have been explored for various biological activities. The addition of the 4-methoxy group in this compound is expected to increase its polarity and potential for hydrogen bonding, which can influence its solubility and interactions with biological targets.

Salicylic Acid (2-Hydroxybenzoic Acid): Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. nih.gov A study on the inhibition of α-amylase showed that a hydroxyl group at the 2-position significantly enhances inhibitory activity compared to an unsubstituted benzoic acid. This highlights the importance of this hydrogen-bonding group for interaction with this particular enzyme. In contrast, a methoxy group at the same position on a different benzoic acid derivative was found to have a negative effect on α-amylase inhibition.

Positional Isomers (e.g., 2-(3-Methoxyphenoxy)benzoic acid and 4-(4-Methoxyphenoxy)benzoic acid): The position of the methoxy group on the phenoxy ring can dramatically alter the molecule's properties and biological activity. 2-(3-Methoxyphenoxy)benzoic acid has a different spatial arrangement of its functional groups, which would affect its binding to target proteins. google.com Herbicidal activity has been reported for benzoic acids with a phenoxy substituent at the 5-position, underscoring the critical role of substituent placement. sigmaaldrich.com

The table below provides a comparison of the physical properties of this compound and some of its structural analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₄H₁₂O₄ | 244.25 | 144-150 chemimpex.com |

| 2-Phenoxybenzoic acid | C₁₃H₁₀O₃ | 214.22 | 110-112 |

| 2-(3-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.24 | Not specified |

| 4-(4-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | 244.24 | Not specified |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 158-161 |

Applications in Advanced Materials Science Research

Incorporation into Polymer Formulations for Property Modulation

2-(4-Methoxyphenoxy)benzoic acid is utilized in the field of polymer science, where it is incorporated into polymer formulations to modify and enhance their material properties. chemimpex.com The addition of this compound can lead to significant improvements in both the thermal stability and chemical resistance of the resulting polymers, which are critical attributes for the production of durable materials for various applications. chemimpex.com

The aromatic nature of the compound, combined with the presence of the ether linkage, can contribute to an increase in the glass transition temperature (Tg) of the polymer matrix. This enhancement in thermal stability makes the modified polymer more suitable for applications where it will be exposed to elevated temperatures. Furthermore, the chemical structure of this compound can improve the polymer's resistance to chemical attack, thereby extending its service life in harsh chemical environments.

Table 1: Polymer Property Modulation with this compound

| Property | Effect of Incorporation | Reference |

| Thermal Stability | Enhanced | chemimpex.com |

| Chemical Resistance | Enhanced | chemimpex.com |

Role in Metal-Organic Frameworks (MOFs) Synthesis and Design

While carboxylic acids are a fundamental class of organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs), specific research detailing the use of this compound as a primary linker in the design and synthesis of MOFs is not widely documented in publicly available scientific literature. The general principles of MOF design involve the combination of organic ligands with metal ions or clusters to create porous, crystalline structures. The carboxylic acid group on this compound makes it a theoretical candidate for such applications, however, detailed studies of its coordination behavior and the properties of any resulting MOFs are limited.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry often utilizes molecules with specific functional groups capable of forming non-covalent interactions, such as hydrogen bonds, to create large, well-organized assemblies. Benzoic acid derivatives are known to form dimers and other supramolecular structures through hydrogen bonding between their carboxylic acid groups. While the molecular structure of this compound suggests its potential to participate in such assemblies and in host-guest chemistry, extensive research focusing specifically on this compound's supramolecular behavior is not readily found in the current body of scientific literature.

Research into Liquid Crystal and Organic Semiconductor Materials

The development of liquid crystals and organic semiconductors often relies on molecules with specific shapes and electronic properties. While various benzoic acid derivatives have been investigated for their liquid crystalline properties, there is a lack of specific research on this compound in this area. Similarly, its application as a primary component in organic semiconductor materials has not been a significant focus of published research to date.

Biochemical and Molecular Interactions of 2 4 Methoxyphenoxy Benzoic Acid in in Vitro Systems

Enzyme Inhibition Kinetics and Mechanisms (e.g., Competitive, Non-Competitive)

Based on a review of publicly available scientific literature, specific studies detailing the enzyme inhibition kinetics, including parameters such as Kₘ, Vₘₐₓ, or Kᵢ values, for 2-(4-Methoxyphenoxy)benzoic acid have not been extensively reported. While other benzoic acid derivatives have been shown to inhibit enzymes like tyrosinase and secretory phospholipase A2, direct experimental data quantifying the inhibitory activity and mechanism (e.g., competitive, non-competitive) of this compound is not available. Therefore, a quantitative analysis of its enzyme inhibition profile cannot be provided at this time.

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a protein target. A search of the scientific literature did not yield specific molecular docking studies conducted on this compound. Such studies are essential for predicting its potential protein targets and understanding the nature of its interactions at a molecular level.

Without specific molecular docking studies for this compound, the identification of its potential binding sites on proteins and the key amino acid residues involved in these interactions remains speculative. This information is typically a direct output of docking simulations, which have not been published for this specific compound.

A detailed analysis of the specific hydrogen bonds, hydrophobic interactions, and charge-charge interactions between this compound and any protein targets is contingent upon molecular docking and structural biology studies. As these have not been reported, a specific description of these molecular interactions cannot be provided.

Modulation of Specific Biological Pathways (e.g., Leukotriene Binding, Signaling Cascades)

Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. mdpi.comsigmaaldrich.com This pathway includes key enzymes such as 5-LOX and leukotriene A₄ hydrolase (LTA₄H). mdpi.comsigmaaldrich.com While some diphenyl ether compounds and other benzoic acid derivatives have been investigated for their potential to modulate inflammatory signaling cascades, including the leukotriene pathway, there is currently no direct experimental evidence in the reviewed literature to suggest that this compound specifically modulates leukotriene binding or other defined signaling cascades.

Interactions with Nucleic Acids (DNA/RNA) and Other Biological Macromolecules

The potential for small molecules to interact with biological macromolecules like DNA and RNA is a significant area of research. These interactions can occur through various modes, such as intercalation between base pairs or binding within the grooves of the DNA helix. nih.gov However, a review of the scientific literature did not reveal any specific studies that have investigated the direct binding or interaction of this compound with nucleic acids. One study on a different, though related, compound, 2-hydroxy-4-methoxy benzoic acid, demonstrated that it could induce DNA damage in melanoma cells. phcog.com Another study on benzoic acid itself showed it could be genotoxic to human lymphocytes at high concentrations in vitro. nih.gov Nevertheless, specific data on the direct interaction of this compound with DNA or RNA is currently unavailable.

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds, including phenolic acids, are well-documented. The chemical structure of this compound, which contains a carboxylic acid group and a methoxy (B1213986) group, suggests it may possess antioxidant capabilities through several established mechanisms. The primary mechanisms by which phenolic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). fip.orgnih.govicontechjournal.com

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. fip.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group. fip.orgnih.gov

The Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanism involves two steps. First, the antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. fip.org

The Sequential Proton-Loss Electron Transfer (SPLET) is another two-step mechanism, particularly relevant in polar solvents. The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. fip.orgnih.govicontechjournal.com

| Mechanism | Description | Key Factors |

| Hydrogen Atom Transfer (HAT) | A one-step process involving the donation of a hydrogen atom from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) |

| Single-Electron Transfer - Proton Transfer (SET-PT) | A two-step process starting with the transfer of an electron from the antioxidant, followed by the loss of a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) |

| Sequential Proton-Loss Electron Transfer (SPLET) | A two-step process, favored in polar solvents, where the antioxidant first loses a proton, followed by an electron transfer. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

Advanced Analytical Methodologies for Research on 2 4 Methoxyphenoxy Benzoic Acid

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone for the analysis of 2-(4-Methoxyphenoxy)benzoic acid, providing powerful means for separation, identification, and quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary methods employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique for the analysis of this compound and related compounds. Reversed-phase (RP-HPLC) is the most common mode used for this purpose, leveraging the compound's moderate polarity.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and accurate quantification. A C18 column is frequently used as the stationary phase, providing a nonpolar surface that interacts with the analyte. The mobile phase often consists of an aqueous buffer (such as a phosphate (B84403) or triethylamine (B128534) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govtandfonline.com Adjusting the pH of the mobile phase is crucial, as it controls the ionization state of the carboxylic acid group, significantly impacting retention time and peak shape. tandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with different polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. thermofisher.com Validation of the HPLC method, following ICH guidelines, ensures its specificity, linearity, precision, accuracy, and robustness for quality control and research applications. ekb.eg

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18, Zorbax SB-Aq (5 µm, 4.6 x 250 mm) | nih.govekb.eg |

| Mobile Phase | Gradient mixture of aqueous buffer (e.g., 0.1% triethylamine, pH adjusted) and organic solvent (e.g., Acetonitrile/Methanol/Water mixture) | ekb.egsielc.com |

| Detection | UV Spectrophotometry at ~230 nm or ~254 nm | thermofisher.comrsc.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be employed for the analysis of this compound, but it presents challenges due to the compound's low volatility and high polarity stemming from the carboxylic acid group. Direct analysis often results in poor peak shape and adsorption onto the column. colostate.edu

To overcome these issues, derivatization is a necessary prerequisite for successful GC analysis. libretexts.org This process converts the polar carboxylic acid group into a less polar, more volatile derivative. Common derivatization techniques include:

Alkylation (Esterification): The carboxylic acid is converted into an ester, most commonly a methyl ester. This significantly increases volatility. weber.hu

Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.edunih.gov Silylated derivatives are much more volatile and thermally stable, making them suitable for GC analysis. unina.it

Once derivatized, the compound can be analyzed by GC, typically coupled with a Mass Spectrometry (MS) detector. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the derivatized analyte. nih.gov Method validation would include assessing linearity, precision, recovery, and limits of detection (LOD) and quantitation (LOQ).

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a modern analytical technique that serves as a powerful alternative to both normal-phase HPLC and GC. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov This mobile phase is often modified with a small amount of an organic solvent, such as methanol, to adjust its polarity and solvating power. researchgate.net

SFC combines the advantages of both liquid and gas chromatography. The supercritical fluid mobile phase has low viscosity and high diffusivity, similar to a gas, which allows for faster separations and higher efficiency than HPLC. teledynelabs.comregistech.com At the same time, its density is similar to a liquid, enabling the dissolution and transport of non-volatile and thermally labile compounds like this compound, which are unsuitable for GC without derivatization. wikipedia.orglibretexts.org SFC is considered a "green" technology due to its significant reduction in the use of organic solvents. registech.com The technique is particularly well-suited for the analysis and purification of aromatic acids and chiral compounds. libretexts.orgchromatographytoday.com

| Advantage | Description | Reference |

|---|---|---|

| Speed | Low mobile phase viscosity allows for higher flow rates, resulting in analysis times 3-4 times faster than HPLC. | teledynelabs.comregistech.com |

| Efficiency & Resolution | High diffusivity of the mobile phase leads to better mass transfer, resulting in sharper peaks and improved resolution. | |

| Reduced Environmental Impact | Primarily uses non-toxic, inexpensive CO₂ as the mobile phase, significantly reducing organic solvent consumption and waste. | registech.com |

| Versatility | Suitable for a wide range of polar and non-polar compounds, including thermally labile and chiral molecules. | nih.govlibretexts.org |

Spectrophotometric and Spectrofluorometric Analysis

UV-Visible spectrophotometry is a fundamental technique for the analysis of this compound, owing to the strong UV absorbance of its aromatic structure. The analysis of the parent compound, benzoic acid, reveals characteristic absorption bands in the UV region. These are typically referred to as the B-band (a strong peak around 230 nm) and the C-band (a weaker, broader peak around 270-280 nm). rsc.orgresearchgate.net

The position and intensity of these absorption maxima are sensitive to the chemical environment, particularly the pH of the solution. rsc.org At a pH below its pKa, the compound exists predominantly in its protonated (acidic) form. At a pH above its pKa, it exists as the deprotonated benzoate (B1203000) anion. rsc.org The deprotonated form typically exhibits a blue shift (a shift to a shorter wavelength) in its absorption peaks compared to the neutral molecule. rsc.orgresearchgate.net For benzoic acid, the B-band shifts from 230 nm to 225 nm, and the C-band shifts from 274 nm to 269 nm upon deprotonation. rsc.org This pH-dependent spectral shift can be used to study the acid-base properties of the molecule. The presence of the methoxyphenoxy substituent on the benzoic acid core is expected to influence the exact positions of these absorption maxima.

While information on the specific spectrofluorometric properties of this compound is limited, related compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) are known to exhibit fluorescence. researchgate.net The radiative properties of such molecules can also be influenced by their protonation state, suggesting that spectrofluorometry could be a potential technique for sensitive detection and for studying its behavior in electronically excited states. researchgate.net

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative or complement to HPLC. researchgate.net It offers advantages such as high resolution, short analysis times, and minimal consumption of samples and reagents. nih.gov The separation in CE is based on the differential migration of charged species in an electric field.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov In CZE, the compound, which is anionic at a pH above its pKa, would migrate toward the anode. The separation of various benzoic acid derivatives can be optimized by adjusting parameters such as the pH and concentration of the running buffer, applied voltage, and capillary temperature. researchgate.net For instance, a study on benzoic acid and its photodegradation products utilized a simple buffer to achieve separation. nih.gov Another approach, Micellar Electrokinetic Capillary Chromatography (MECC), uses surfactants in the buffer to create micelles, which can separate both charged and neutral compounds. A method for separating five different benzoic acid compounds was successfully developed using a borax (B76245) buffer containing sodium dodecyl sulfate (B86663) (SDS) as the surfactant and β-cyclodextrin as a modifier. researchgate.net This demonstrates the capability of CE techniques to resolve complex mixtures of related aromatic acids.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) within a pure sample of this compound. This method serves as a crucial verification of the compound's empirical and molecular formula and is a primary indicator of its purity.

The analysis is typically performed using a combustion analyzer. A precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then quantitatively measured by detectors. The percentage of oxygen is usually determined by difference.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the molecular formula, C₁₄H₁₂O₄. chemimpex.com A close agreement between the experimental and theoretical values confirms the elemental composition of the synthesized compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 68.85% |

| Hydrogen | H | 1.008 | 12 | 4.95% |

| Oxygen | O | 15.999 | 4 | 26.20% |

| Total Molecular Weight (g/mol) | 244.24 |

Note: Mass percentages are calculated based on the molecular formula C₁₄H₁₂O₄. charchem.orgcharchem.org

Future Research Trajectories and Unexplored Avenues

Development of Novel Synthetic Pathways

The classical synthesis of 2-(4-Methoxyphenoxy)benzoic acid and its derivatives often relies on the Ullmann condensation. This method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. acs.orgorganic-chemistry.orgrsc.org Specifically, substituted 2-phenoxybenzoic acids can be synthesized through the Ullmann condensation of 2-chlorobenzoic acid with corresponding phenol derivatives, a reaction that necessitates a copper catalyst and a base. Research has shown that microwave irradiation can significantly enhance the efficiency of the Ullmann condensation, leading to higher yields and shorter reaction times.

Future research is focused on developing more efficient and environmentally benign synthetic strategies. Key areas of exploration include:

Ligand-Assisted Copper Catalysis: While traditional Ullmann reactions often require harsh conditions, the use of specific ligands can facilitate the coupling at milder temperatures. acs.orgorganic-chemistry.org Inexpensive ligands have been found to significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols. acs.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination protocol, a palladium-catalyzed cross-coupling reaction, presents a viable alternative for the formation of the diaryl ether bond. rsc.org This method is known for its broad substrate scope and functional group tolerance.

Chan-Lam Coupling: This copper-catalyzed cross-coupling of arylboronic acids with phenols offers another promising route. rsc.org It often proceeds under mild conditions and in the presence of air. rsc.org

Photoredox Catalysis: The use of visible light and a photosensitizer to drive the synthesis represents a cutting-edge approach. For instance, 2-phenoxybenzoic acid can undergo a photoredox-catalyzed cyclization to form xanthones.